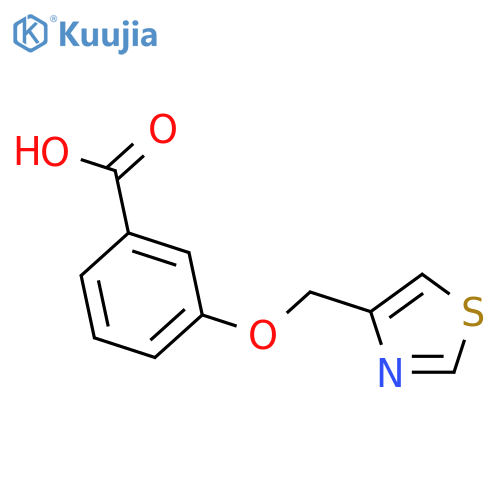Cas no 874623-35-5 (3-(1,3-thiazol-4-ylmethoxy)benzoic acid)

874623-35-5 structure
商品名:3-(1,3-thiazol-4-ylmethoxy)benzoic acid
CAS番号:874623-35-5
MF:C11H9NO3S
メガワット:235.259061574936
MDL:MFCD07692304
CID:3109036
PubChem ID:7131861
3-(1,3-thiazol-4-ylmethoxy)benzoic acid 化学的及び物理的性質
名前と識別子
-
- 3-(1,3-thiazol-4-ylmethoxy)benzoic acid
-
- MDL: MFCD07692304
3-(1,3-thiazol-4-ylmethoxy)benzoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-23479-0.05g |
3-[(1,3-thiazol-4-yl)methoxy]benzoic acid |
874623-35-5 | 95.0% | 0.05g |
$66.0 | 2025-02-20 | |
| Enamine | EN300-23479-0.5g |
3-[(1,3-thiazol-4-yl)methoxy]benzoic acid |
874623-35-5 | 95.0% | 0.5g |
$271.0 | 2025-02-20 | |
| Enamine | EN300-23479-2.5g |
3-[(1,3-thiazol-4-yl)methoxy]benzoic acid |
874623-35-5 | 95.0% | 2.5g |
$726.0 | 2025-02-20 | |
| TRC | B704558-25mg |
3-(1,3-Thiazol-4-ylmethoxy)benzoic Acid |
874623-35-5 | 25mg |
$ 50.00 | 2022-06-06 | ||
| Enamine | EN300-23479-5.0g |
3-[(1,3-thiazol-4-yl)methoxy]benzoic acid |
874623-35-5 | 95.0% | 5.0g |
$1075.0 | 2025-02-20 | |
| Enamine | EN300-23479-1g |
3-[(1,3-thiazol-4-yl)methoxy]benzoic acid |
874623-35-5 | 95% | 1g |
$371.0 | 2023-09-15 | |
| A2B Chem LLC | AV32286-500mg |
3-(1,3-thiazol-4-ylmethoxy)benzoic acid |
874623-35-5 | 95% | 500mg |
$321.00 | 2024-04-19 | |
| A2B Chem LLC | AV32286-2.5g |
3-(1,3-thiazol-4-ylmethoxy)benzoic acid |
874623-35-5 | 95% | 2.5g |
$800.00 | 2024-04-19 | |
| 1PlusChem | 1P019PWE-50mg |
3-(1,3-thiazol-4-ylmethoxy)benzoic acid |
874623-35-5 | 95% | 50mg |
$134.00 | 2025-03-03 | |
| A2B Chem LLC | AV32286-1g |
3-(1,3-thiazol-4-ylmethoxy)benzoic acid |
874623-35-5 | 95% | 1g |
$426.00 | 2024-04-19 |
3-(1,3-thiazol-4-ylmethoxy)benzoic acid 関連文献
-
Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196
-
Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475
-
Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800
-
Wei-Min Ren,Meng-Wei Liang,Yue-Chao Xu,Xiao-Bing Lu Polym. Chem., 2013,4, 4425-4433
-
M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658
874623-35-5 (3-(1,3-thiazol-4-ylmethoxy)benzoic acid) 関連製品
- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)
- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)
- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)
- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)
- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)
- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)
- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)
- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)
- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)
- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)
推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬
